![molecular formula C18H25N3 B14180454 2,5-Bis[(pyrrolidin-1-yl)methyl]-1H-indole CAS No. 880360-89-4](/img/structure/B14180454.png)
2,5-Bis[(pyrrolidin-1-yl)methyl]-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis[(pyrrolidin-1-yl)methyl]-1H-indole is a compound that features an indole core substituted with two pyrrolidin-1-ylmethyl groups at the 2 and 5 positions. Indole derivatives are significant in medicinal chemistry due to their presence in various bioactive molecules and natural products . The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is also widely used in drug discovery for its ability to enhance the pharmacological properties of compounds .
Vorbereitungsmethoden
One common synthetic route starts with the preparation of the indole core, which can be achieved through Fischer indole synthesis or other methods . The pyrrolidin-1-ylmethyl groups are then introduced via nucleophilic substitution reactions using pyrrolidine and suitable alkylating agents . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific solvents, catalysts, and temperature controls .
Analyse Chemischer Reaktionen
2,5-Bis[(pyrrolidin-1-yl)methyl]-1H-indole can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,5-Bis[(pyrrolidin-1-yl)methyl]-1H-indole has various scientific research applications:
Wirkmechanismus
The mechanism of action of 2,5-Bis[(pyrrolidin-1-yl)methyl]-1H-indole involves its interaction with specific molecular targets and pathways. The pyrrolidine rings can enhance the binding affinity of the compound to its targets, leading to increased biological activity . The indole core can interact with various receptors and enzymes, modulating their activity and resulting in specific pharmacological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2,5-Bis[(pyrrolidin-1-yl)methyl]-1H-indole can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar pharmacological properties.
Indole derivatives: Compounds with an indole core, such as tryptophan and serotonin, have diverse biological activities and are used in various therapeutic applications.
Pyrrolidin-2-ones: These compounds contain a pyrrolidine ring with a carbonyl group and are used in the treatment of diseases like epilepsy.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological and chemical properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
880360-89-4 |
|---|---|
Molekularformel |
C18H25N3 |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
2,5-bis(pyrrolidin-1-ylmethyl)-1H-indole |
InChI |
InChI=1S/C18H25N3/c1-2-8-20(7-1)13-15-5-6-18-16(11-15)12-17(19-18)14-21-9-3-4-10-21/h5-6,11-12,19H,1-4,7-10,13-14H2 |
InChI-Schlüssel |
FIAVBLMQJURDRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CC2=CC3=C(C=C2)NC(=C3)CN4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Chlorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14180374.png)
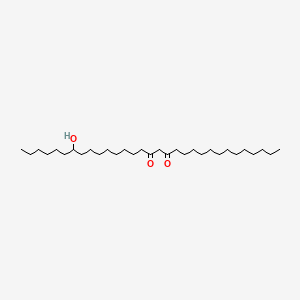
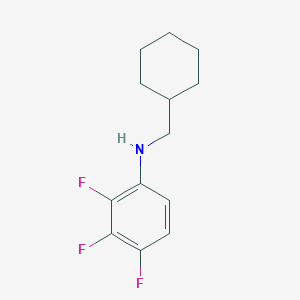
![2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B14180388.png)
![2-Ethynyl-1,4-dimethoxy-3-[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14180392.png)
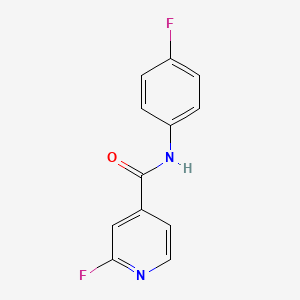
![[2-(Heptan-2-yl)phenoxy]acetic acid](/img/structure/B14180413.png)
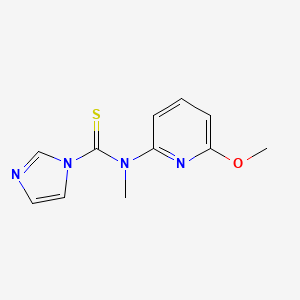
![3-Benzyl-1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14180431.png)
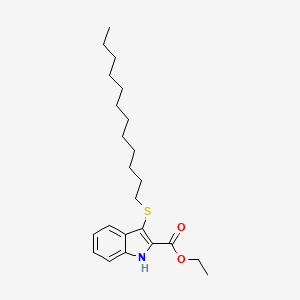
![Methyl 3-[(2-phenylethyl)amino]but-2-enoate](/img/structure/B14180440.png)

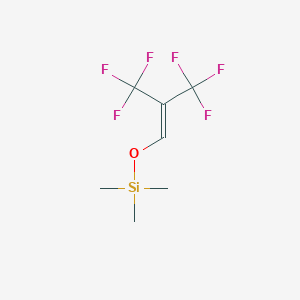
![N~1~,N~3~,N~6~-Tris[3-(octadecyloxy)propyl]hexane-1,3,6-tricarboxamide](/img/structure/B14180458.png)
